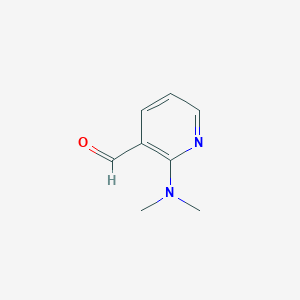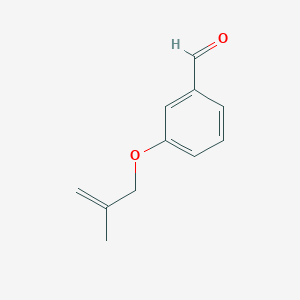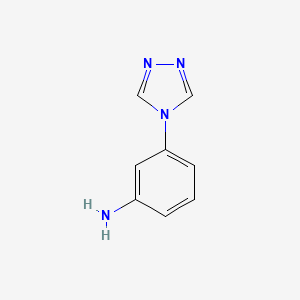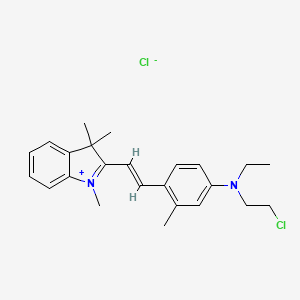
(3-溴-2-甲基苯基)甲醇
概述
描述
(3-Bromo-2-methylphenyl)methanol, also known as 3-bromo-2-methylphenylmethanol, is an organic compound with the molecular formula of C8H9BrO. It is a colorless liquid with a sweet and fruity odor. This compound has become increasingly popular in recent years due to its many applications in scientific research and laboratory experiments.
科学研究应用
溴酚类化合物的抗菌性质
源自海洋红藻Rhodomela confervoides的溴酚类化合物,包括类似于(3-溴-2-甲基苯基)甲醇的化合物,已经表现出显著的抗菌活性。本研究中的化合物5对各种细菌菌株特别有效(Xu et al., 2003)。
生物系统中的甲醇
甲醇对脂质动态的影响
甲醇,生物研究中常用的溶剂,已被证明显著影响生物膜中的脂质动态。这一发现突显了在生物膜和蛋白脂研究中选择溶剂的重要性(Nguyen et al., 2019)。
化学和合成
利用甲醇将大肠杆菌改造用于化学生产
研究表明大肠杆菌可以被改造以将甲醇转化为特种化学品,展示了甲醇作为化学生产底物的潜力(Whitaker et al., 2017)。
安全和危害
The safety information for “(3-Bromo-2-methylphenyl)methanol” indicates that it is classified under the GHS07 hazard class. The hazard statements for this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
作用机制
Target of Action
(3-Bromo-2-methylphenyl)methanol, also known as 3-Bromo-2-methylbenzyl Alcohol , is an organic compound that serves as a pharmaceutical intermediate It has been reported that it can be used to synthesize a macrocyclic compound that acts as a pd-1/pd-l1 inhibitor .
Mode of Action
Its derivative, the macrocyclic compound, acts as a pd-1/pd-l1 inhibitor . PD-1 is a protein on the surface of T-cells, and when it binds to PD-L1, a protein on some normal and cancer cells, it inhibits the T-cells from killing the cancer cells. By inhibiting PD-1/PD-L1 interaction, the macrocyclic compound enhances the immune system’s ability to kill cancer cells.
Biochemical Pathways
Its derivative, the macrocyclic compound, affects the pd-1/pd-l1 pathway . By inhibiting this pathway, it enhances the immune response against cancer cells.
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . Its Log Po/w values indicate its lipophilicity, which can impact its absorption and distribution in the body .
Result of Action
Its derivative, the macrocyclic compound, has been reported to have high activity, high bioavailability, and stability, and it can be administered orally . These characteristics suggest that it could have significant therapeutic effects.
属性
IUPAC Name |
(3-bromo-2-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDXDWXAAQXHLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434495 | |
| Record name | (3-BROMO-2-METHYLPHENYL)METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83647-43-2 | |
| Record name | 3-Bromo-2-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83647-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-BROMO-2-METHYLPHENYL)METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1336359.png)

![N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide](/img/structure/B1336364.png)
![4-Oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid](/img/structure/B1336367.png)


![3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1336382.png)



